molecular formula C4H6<br>CH2=(CH)2=CH2<br>CH2CHCHCH2<br>C4H6 B125203 1,3-Butadiene CAS No. 106-99-0

1,3-Butadiene

Cat. No. B125203
CAS RN: 106-99-0
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Description

1,3-Butadiene is an organic compound with the formula CH2=CH-CH=CH2 . It is a colorless gas that is easily condensed to a liquid . It is important industrially as a precursor to synthetic rubber . The molecule can be viewed as the union of two vinyl groups .


Synthesis Analysis

1,3-Butadiene undergoes several industrially relevant transformations using homogeneous catalysts . For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups .


Molecular Structure Analysis

The molecular structure of 1,3-Butadiene is CH2=CH-CH=CH2 . It is the simplest conjugated diene .


Chemical Reactions Analysis

1,3-Butadiene undergoes thermally initiated, reversible dimerization/trimerization reactions with essentially the same kinetics in both the gaseous and liquid phases . It can also undergo a four-component coupling reaction with aryl Grignard reagents, and alkyl fluorides in the presence of a nickel catalyst to form 1,6-octadiene carbon compound substituted with alkyl and aryl groups at the 3- and 8-positions .


Physical And Chemical Properties Analysis

1,3-Butadiene is a colorless gas with a mild aromatic or gasoline-like odor . It has a boiling point of 24°F and a melting point of -164°F . It is soluble in alcohol, ether, acetone, and benzene, but not soluble in water .

Scientific Research Applications

Biomass-Derived 1,3-Butadiene

  • Sustainability of Biomass-Derived 1,3-Butadiene : Cespi et al. (2016) explored the sustainability of producing 1,3-butadiene from biomass. They compared the traditional fossil-based route with alternative bio-based methods, including the Lebedev and Ostromisslensky processes. The study highlighted that bio-based routes, while reducing fossil source consumption, have a larger water footprint and are not completely carbon-neutral (Cespi et al., 2016).

  • Ethanol to 1,3-Butadiene Conversion : Jones (2014) reviewed the transformation of ethanol into 1,3-butadiene, a process that has seen renewed interest as the chemical industry seeks sustainable production methods. This review emphasizes recent progress in this area (Jones, 2014).

Catalysis and Chemical Processing

  • Catalytic Transformation for 1,3-Butadiene Production : Shylesh et al. (2016) developed a catalyst for converting ethanol to 1,3-butadiene, proposing a process with significant potential to reduce greenhouse gas emissions associated with traditional methods (Shylesh et al., 2016).

  • Metal-Organic Framework for Butadiene Purification : Liao et al. (2017) demonstrated the use of a metal-organic framework for the efficient purification of 1,3-butadiene, offering a potential alternative to energy-intensive traditional methods (Liao et al., 2017).

  • Kinetic Modeling of 1,3-Butadiene Combustion : Zhou et al. (2018) developed a chemical kinetic mechanism to describe the combustion of 1,3-butadiene, contributing valuable insights into its reactivity at various temperatures (Zhou et al., 2018).

Environmental and Health Impact Studies

  • 1,3-Butadiene Emissions and Air Quality : Dollard et al. (2001) assessed 1,3-butadiene as an atmospheric pollutant, examining its sources, measurement techniques, and impact on air quality (Dollard et al., 2001).

  • Biosynthesis of 1,3-Butadiene in E. coli : Mori et al. (2021) explored the biosynthesis of 1,3-butadiene from glucose in Escherichia coli, presenting an innovative approach to produce this compound biologically (Mori et al., 2021).

  • 1,3-Butadiene Exposure in the U.S. Population : Nieto et al. (2021) assessed exposure to 1,3-butadiene in the U.S. population, providing baseline data for environmental and health studies (Nieto et al., 2021).

Safety And Hazards

1,3-Butadiene is flammable, irritative, and a carcinogen . Breathing high levels of 1,3-Butadiene for a short time may cause nausea, dry mouth and nose, headache, and decreased blood pressure and pulse rate . Chronic effects caused by exposure to 1,3-Butadiene are controversial .

Future Directions

In recent decades, the use of 1,3-butadiene as a comparably cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry . Further studies would be worthwhile to improve mechanistic understanding such as the examination of alternate metabolic pathways, the generation of interspecies scaling factors, and an assessment of the relevance of various tumor sites .

properties

IUPAC Name

buta-1,3-diene
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InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2
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InChI Key

KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC=C
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Molecular Formula

C4H6, Array, CH2CHCHCH2
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Related CAS

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6
Record name Syndiotactic polybutadiene
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Record name Butadiene dimer
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DSSTOX Substance ID

DTXSID3020203
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Molecular Weight

54.09 g/mol
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Physical Description

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F
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Flash Point

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid)
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Solubility

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble
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Density

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density)
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Vapor Density

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88
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Vapor Pressure

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm
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Mechanism of Action

1,3-Butadiene appears to cause tumors in humans and rodents through its metabolism to DNA-reactive epoxide intermediates, which cause genetic alterations in proto-oncogenes or tumor-suppressor genes... Mouse, rat, and human liver microsomes have been shown to oxidize 1,3-butadiene to epoxybutene... and to further oxidize the monoepoxide to diepoxybutane... These metabolites form N-alkylguanine adducts that have been detected in liver DNA of mice exposed to 1,3-butadiene and in the urine of a worker exposed to 1,3-butadiene. Activated K-ras oncogenes and inactivated tumor-suppressor genes observed in 1,3.butadiene-induced tumors in mice are analogous to genetic alterations frequently observed in a wide variety of human cancers. Dose-related increases in hprt mutations have been observed in lymphocytes isolated from mice exposed to 1,3-butadiene or its epoxide metabolites and in occupationally exposed workers. The mutational spectra for 1,3-butadiene and its epoxide metabolites at the hprt locus in mouse lymphocytes are similar to the mutational spectrum for ethylene oxide, an alkylating agent listed in the Report on Carcinogens as known to be a human carcinogen.
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Impurities

Acetylene is an impurity in the ppm range.
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Product Name

1,3-Butadiene

Color/Form

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas]

CAS RN

106-99-0
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Melting Point

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F
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Synthesis routes and methods I

Procedure details

A polymer of butadiene, acrylonitrile and hydroxyethylene methacrylate was prepared, by conventional emulsion polymerization techniques at a temperature of 13° C. The polymer contained about 34 weight percent of acrylonitrile and about 1 weight percent of hydroxyethyl methacrylate.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
18.3 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A butadiene-styrene copolymer rubber latex having a particle size of 0.10 micron, a gel content of 75%, a swelling degree in toluene of 27 and a pH of 8.8 and comprising 70% of butadiene and 30% styrene was prepared. To 100 parts of the rubber latex 4.0 parts of a C.A. latex comprising 60% of n-butyl acrylate, 20% of methyl methacrylate and 20% of methacrylic acid and having a pH of 6.2 was added and, thereby, the particle size of the rubber latex was agglomerated to 0.75 micron. The pH of the agglomerated rubber latex was 7.9. The agglomerated rubber latex was then stabilized by the addition of 3.5% based on the dry rubber of polyoxyethylene lauryl ether. Four hundred parts of styrene was graft polymerized onto 100 parts (dry) of the agglomerated and stabilized rubber latex. The graft copolymer thus obtained had an Izod Impact Strength of 17.6 kg-cm/cm2.
Quantity
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0 (± 1) mol
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Reaction Step Four
Name
polyoxyethylene lauryl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
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Reaction Step Six
[Compound]
Name
27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
70%
Yield
30%

Synthesis routes and methods IV

Procedure details

CPCA is derived from 1,3-butadiene by a sequence of four reactions. Monoepoxidation of 1,3-butadiene produces 3,4-epoxy-1-butene (EPB) as described in U.S. Pat. Nos. 4,897,498 and 4,950,773. This epoxide is isomerized to 2,5-DHF (U.S. Pat. Nos. 5,082,956 and 5,315,019) which is isomerized to 2,3-DHF (U.S. Pat. Nos. 5,254,701 and 5,536,851). Finally, 2,3-DHF is isomerized to CPCA (C. L. Wilson, J. Amer. Chem. Soc., 69, 3002 (1947) and U.S. Pat. No. 5,502,257).
Name
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Synthesis routes and methods V

Procedure details

L-SBR rubber is described in Publication 4242, Edition of 11/84, of Huels AG, and comprises styrene in the amount of 25 wt. %. L-SBR rubber was produced by copolymerizing 15-40 wt % styrene and correspondingly 85-60 wt. % butadiene in hexane. The Mooney viscosity ML(1+4) at 100° C. of the product was in the range 35-45. The mixture differed from the mixture of Example 2.6 only by the use of 100 parts by weight Buna® SL 705 in place of the Buna® EM 1516.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Butadiene
Reactant of Route 2
1,3-Butadiene
Reactant of Route 3
1,3-Butadiene
Reactant of Route 4
1,3-Butadiene
Reactant of Route 5
1,3-Butadiene
Reactant of Route 6
1,3-Butadiene

Citations

For This Compound
182,000
Citations
MW Himmelstein, JF Acquavella, L Recio… - Critical reviews in …, 1997 - Taylor & Francis
3-Butadiene is a colorless, volatile gas that has high-volume usage in the synthesis of polybutadiene, styrene-butadiene, and other polymers. Due to its volatile nature, uptake of …
Number of citations: 232 www.tandfonline.com
NL Morrow - Environmental health perspectives, 1990 - ehp.niehs.nih.gov
This presentation provides a brief overview of the production and use of 1,3-butadiene in the United States. Starting as a coproduct of ethylene, the 1,3-butadiene monomer is extracted …
Number of citations: 143 ehp.niehs.nih.gov
H Duan, Y Yamada, S Sato - Chemistry Letters, 2016 - journal.csj.jp
Global supply of 1,3-butadiene (abbreviated as BD) is faced with problems such as unstable price of petrochemicals and variation of chemical feedstock in recent years. Many research …
Number of citations: 79 www.journal.csj.jp
RL Lipnick, EW Garbisch - Journal of the American Chemical …, 1973 - ACS Publications
Discussion The general agreement between population data presented in Table I andthose available in the litera-ture illustrates the wide applicability of the LIS method to the title …
Number of citations: 113 pubs.acs.org
S Danishefsky, CF Yan, RK Singh… - Journal of the …, 1979 - ACS Publications
The preparationand Diels-Alder cycloadditions of the following highly functionalized drenes are described:(1)(£)-1-methoxy-2-methyl-3-trimethylsilyloxy-1, 3-butadiene (5),(2)(E, Z)-\-…
Number of citations: 189 pubs.acs.org
A Laskin, H Wang, CK Law - International Journal of Chemical …, 2000 - Wiley Online Library
The high‐temperature kinetics of 1,3‐butadiene oxidation was examined with detailed kinetic modeling. To facilitate model validation, flow reactor experiments were carried out for 1,3‐…
Number of citations: 225 onlinelibrary.wiley.com
M Ichinohe, K Sanuki, S Inoue, A Sekiguchi - Organometallics, 2004 - ACS Publications
The reaction of dilithiosilane, ( t Bu 2 MeSi) 2 SiLi 2 (2), with 1,1,2,2-tetrachloro-1,2-dimesityldisilane produced the tetrasila-1,3-butadiene derivative ( t Bu 2 MeSi) 2 Si Si(Mes)(Mes)Si Si…
Number of citations: 132 pubs.acs.org
RJ Albertini, ML Carson, CR Kirman… - Critical reviews in …, 2010 - Taylor & Francis
1,3-Butadiene’s (BD’s) major electrophilic metabolites 1,2-epoxy-3-butene (EB), 1,2-dihydroxy-3,4-epoxybutane (EBD), and 1,2,3,4-diepoxybutane (DEB) are responsible for both its …
Number of citations: 47 www.tandfonline.com
JA Swenberg, NK Bordeerat, G Boysen, S Carro… - Chemico-biological …, 2011 - Elsevier
1,3-Butadiene (BD) is a known rodent and human carcinogen that is metabolized mainly by P450 2E1 to three epoxides, 1,2-epoxy-3-butene (EB), 1,2:3,4-diepoxybutane (DEB) and 1,2-…
Number of citations: 65 www.sciencedirect.com
AP Umpierre, G Machado, GH Fecher… - Advanced Synthesis …, 2005 - Wiley Online Library
The reduction of Pd(acac) 2 (acac=acetylacetonate), dissolved in 1‐n‐butyl‐3‐methylimidazolium hexafluorophosphate (BMI⋅PF 6 ) or tetrafluoroborate (BMI⋅BF 4 ) ionic liquids, by …
Number of citations: 230 onlinelibrary.wiley.com

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